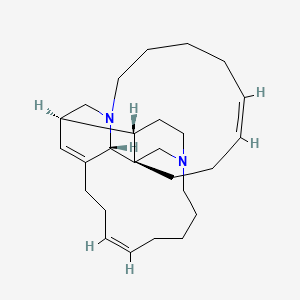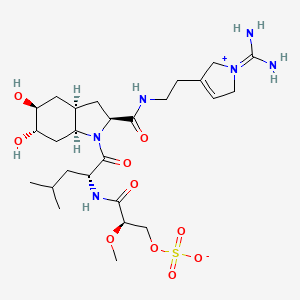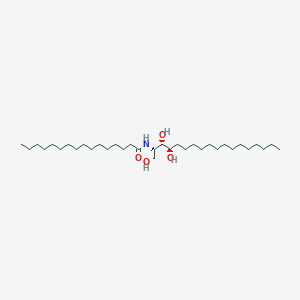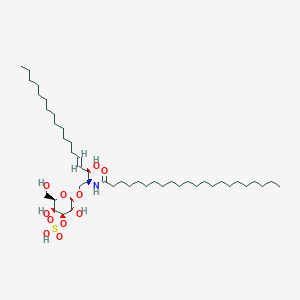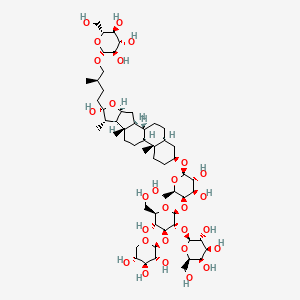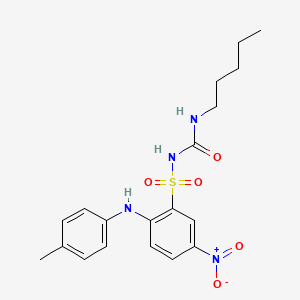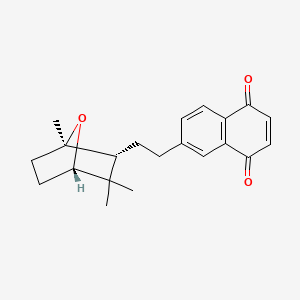
Methyl 3-hydroxypiperidine-1-carboxylate
Übersicht
Beschreibung
“Methyl 3-hydroxypiperidine-1-carboxylate” is a piperidinecarboxylate ester that is the methyl ester of 3-hydroxypiperidine-1-carboxylic acid . It has a molecular formula of C7H13NO3 and a molecular weight of 159.18 .
Synthesis Analysis
The synthesis of compounds like “Methyl 3-hydroxypiperidine-1-carboxylate” often involves complex organic reactions. For instance, the synthesis of (S)-N-Boc-3-hydroxypiperidine, a critical chiral intermediate in the synthesis of pharmaceuticals, was achieved using an ®-specific carbonyl reductase from Candida parapsilosis .Molecular Structure Analysis
“Methyl 3-hydroxypiperidine-1-carboxylate” has a molecular formula of C7H13NO3 and a molecular weight of 159.19 . The structure includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The chemical reactivity of compounds like “Methyl 3-hydroxypiperidine-1-carboxylate” can include cyclocondensation reactions, alkylation with nucleophiles, and amidification reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-hydroxypiperidine-1-carboxylate” are determined by its functional groups and molecular geometry. These properties can include solubility, melting points, and the ability to form hydrogen bonds.Wissenschaftliche Forschungsanwendungen
Synthesis of Natural Alkaloids
Methyl 3-hydroxypiperidine-1-carboxylate: is a key intermediate in the synthesis of complex natural alkaloids. Inspired by the biosynthesis of piperidine natural products, it serves as a building block for multi-substituted chiral piperidines . These compounds are crucial for developing bioactive molecules like (+)-241D, isosolenopsin A, and epimyrtine, which have significant pharmacological properties .
Drug Discovery
The piperidine nucleus, to which Methyl 3-hydroxypiperidine-1-carboxylate belongs, is pivotal in drug discovery. Piperidine derivatives exhibit a wide range of biological activities and are utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic agents . This compound’s versatility makes it an essential component in the development of new therapeutic drugs.
Anticancer Research
In anticancer research, Methyl 3-hydroxypiperidine-1-carboxylate derivatives have been explored for their potential to inhibit or prevent the proliferation of cancer cells. The structural complexity and the ability to introduce various functional groups make it a valuable scaffold for designing novel anticancer agents .
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of piperidine derivatives make Methyl 3-hydroxypiperidine-1-carboxylate a candidate for developing new treatments against bacterial and fungal infections. Its structural adaptability allows for the synthesis of compounds with targeted action against specific pathogens .
Neuropharmacology
In neuropharmacology, Methyl 3-hydroxypiperidine-1-carboxylate is used to create compounds that can interact with the central nervous system. These interactions can lead to the development of drugs that treat conditions such as Alzheimer’s disease, psychosis, and depression .
Analgesic and Anti-inflammatory Agents
The compound’s derivatives are also being investigated for their analgesic and anti-inflammatory properties. By modulating pain pathways and inflammatory responses, they hold promise for the creation of new pain relievers and anti-inflammatory medications .
Cardiovascular Research
Methyl 3-hydroxypiperidine-1-carboxylate: may contribute to cardiovascular research by forming the basis for drugs that address hypertension and other heart-related conditions. Its ability to be tailored for specific receptor targets is particularly beneficial in this field .
Chemical Biology and Enzyme Inhibition
Finally, in chemical biology, this compound is used to study enzyme-substrate interactions and to develop enzyme inhibitors. These inhibitors can regulate biological pathways and have therapeutic applications in various diseases .
Safety and Hazards
Zukünftige Richtungen
The future directions for “Methyl 3-hydroxypiperidine-1-carboxylate” and similar compounds could involve further exploration of their synthesis and potential applications in the pharmaceutical industry. For instance, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
methyl 3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)8-4-2-3-6(9)5-8/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXSKBFLNOWQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508937 | |
| Record name | Methyl 3-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxypiperidine-1-carboxylate | |
CAS RN |
80613-04-3 | |
| Record name | Methyl 3-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(6-Aminopurin-9-yl)ethoxymethyl-(isopropoxycarbonyloxymethoxy)phosphoryl]oxymethyl isopropyl carbonate](/img/structure/B1252029.png)
